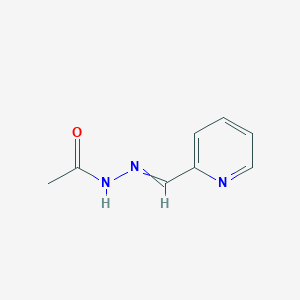
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a methyl group, and an oxazolidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with methylamine and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazolidine ring. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Various reduced derivatives of the oxazolidine ring
Substitution: Substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 2-(4-bromophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate
- Methyl 2-(4-fluorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate
- Methyl 2-(4-methylphenyl)-4-methyl-1,3-oxazolidine-4-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
109918-42-5 |
|---|---|
Fórmula molecular |
C12H14ClNO3 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(11(15)16-2)7-17-10(14-12)8-3-5-9(13)6-4-8/h3-6,10,14H,7H2,1-2H3 |
Clave InChI |
YUVKEQQYJUHACH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)


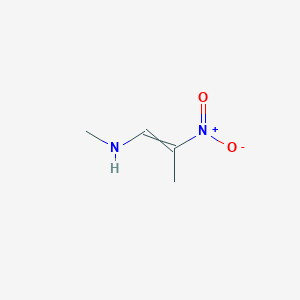
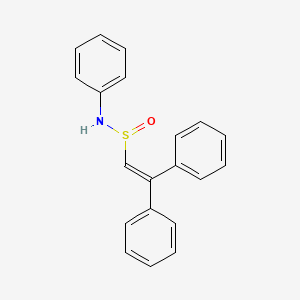
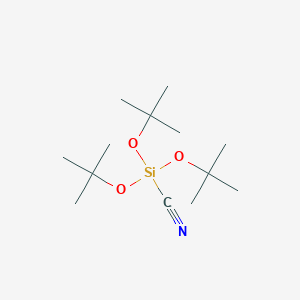
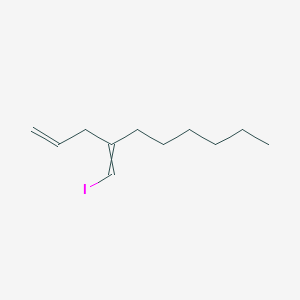
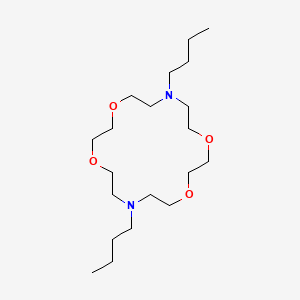

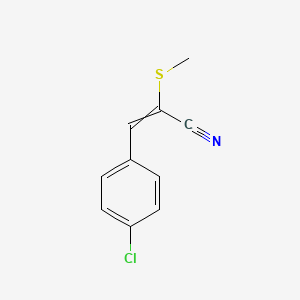
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
